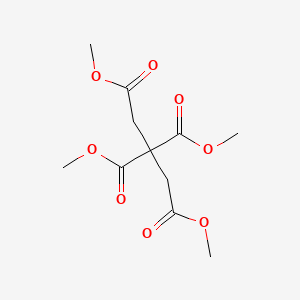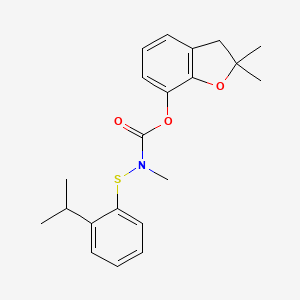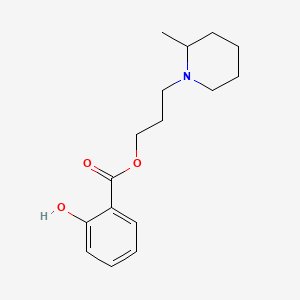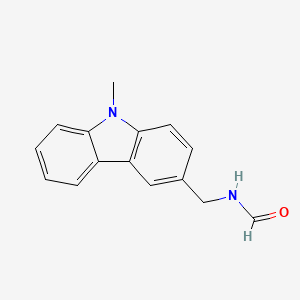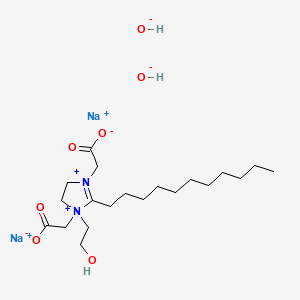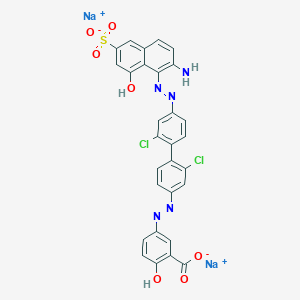
Disodium 5-((4'-((2-amino-8-hydroxy-6-sulphonato-2-naphthyl)azo)-2,2'-dichloro(1,1'-biphenyl)-4-yl)azo)salicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DISODIUM 5-[[4’-[(2-AMINO-8-HYDROXY-6-SULFONATO-2-NAPHTHYL)AZO]-2,2’-DICHLORO[1,1’-BIPHENYL]-4-YL]AZO]SALICYLATE is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DISODIUM 5-[[4’-[(2-AMINO-8-HYDROXY-6-SULFONATO-2-NAPHTHYL)AZO]-2,2’-DICHLORO[1,1’-BIPHENYL]-4-YL]AZO]SALICYLATE involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 2-amino-8-hydroxy-6-sulfonato-2-naphthylamine, followed by coupling with 2,2’-dichloro[1,1’-biphenyl]-4-amine. The final step involves the coupling of the resulting intermediate with salicylic acid under alkaline conditions to form the disodium salt.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
DISODIUM 5-[[4’-[(2-AMINO-8-HYDROXY-6-SULFONATO-2-NAPHTHYL)AZO]-2,2’-DICHLORO[1,1’-BIPHENYL]-4-YL]AZO]SALICYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, affecting its color properties.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonate and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce corresponding amines.
Aplicaciones Científicas De Investigación
DISODIUM 5-[[4’-[(2-AMINO-8-HYDROXY-6-SULFONATO-2-NAPHTHYL)AZO]-2,2’-DICHLORO[1,1’-BIPHENYL]-4-YL]AZO]SALICYLATE has a wide range of scientific research applications:
Chemistry: Used as a pH indicator and in various analytical techniques due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used as a dye in textiles, plastics, and inks due to its stability and vibrant color.
Mecanismo De Acción
The mechanism of action of DISODIUM 5-[[4’-[(2-AMINO-8-HYDROXY-6-SULFONATO-2-NAPHTHYL)AZO]-2,2’-DICHLORO[1,1’-BIPHENYL]-4-YL]AZO]SALICYLATE involves its interaction with various molecular targets. The compound’s azo bonds can undergo reversible cleavage, allowing it to act as a redox mediator. Its sulfonate and hydroxyl groups enable it to form hydrogen bonds and interact with different biological molecules, influencing cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- DISODIUM 5-[[4’-[(2-AMINO-8-HYDROXY-6-SULFONATO-2-NAPHTHYL)AZO]-1-NAPHTHYL]AZO]SALICYLATE
- DISODIUM 5-[[4’-[(2-AMINO-8-HYDROXY-6-SULFONATO-2-NAPHTHYL)AZO]-1,1’-BIPHENYL]-4-YL]AZO]SALICYLATE
Uniqueness
DISODIUM 5-[[4’-[(2-AMINO-8-HYDROXY-6-SULFONATO-2-NAPHTHYL)AZO]-2,2’-DICHLORO[1,1’-BIPHENYL]-4-YL]AZO]SALICYLATE is unique due to its specific structural features, such as the presence of dichloro-substituted biphenyl and the combination of azo and salicylate groups. These features contribute to its distinct color properties and stability, making it highly valuable in various applications.
Propiedades
Número CAS |
71215-83-3 |
|---|---|
Fórmula molecular |
C29H17Cl2N5Na2O7S |
Peso molecular |
696.4 g/mol |
Nombre IUPAC |
disodium;5-[[4-[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]-2-chlorophenyl]-3-chlorophenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C29H19Cl2N5O7S.2Na/c30-22-11-16(34-33-15-4-8-25(37)21(10-15)29(39)40)2-5-19(22)20-6-3-17(12-23(20)31)35-36-28-24(32)7-1-14-9-18(44(41,42)43)13-26(38)27(14)28;;/h1-13,37-38H,32H2,(H,39,40)(H,41,42,43);;/q;2*+1/p-2 |
Clave InChI |
JDCAAORXVGDNBZ-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)[O-])O)N=NC3=CC(=C(C=C3)C4=C(C=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)[O-])Cl)Cl)N.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


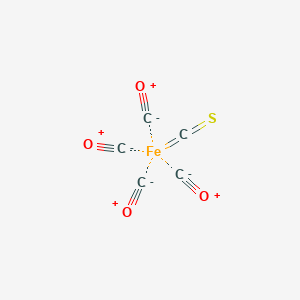
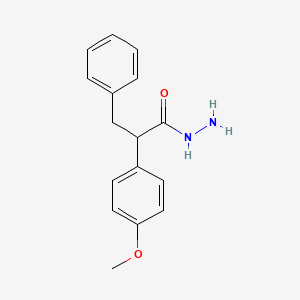
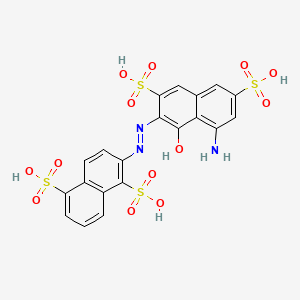
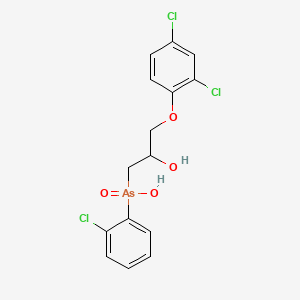
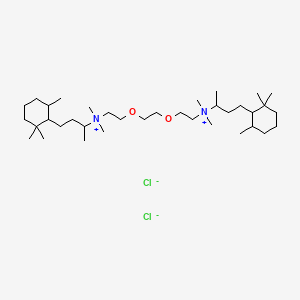
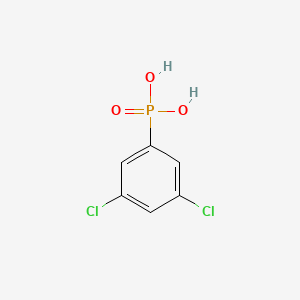
![1,4-Bis[(2-methoxyethyl)amino]anthraquinone](/img/structure/B13768137.png)
![5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768145.png)

